TMCB

CK2 isoform selectivity CSNK2A1 CSNK2A2

TMCB (4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid; also designated compound 2c, K66, or CK2/ERK8-IN-1) is a synthetic, ATP-competitive, cell-permeable tetrahalogenobenzimidazole derivative that acts as a dual inhibitor of casein kinase 2 (CK2) and extracellular-signal-regulated kinase 8 (ERK8/MAPK15). It belongs to the broader family of halogenated benzimidazole/benzotriazole CK2 inhibitors that includes TBB and DMAT, but is structurally distinguished by its N1-carboxymethyl and 2-dimethylamino substituents on a tetrabromobenzimidazole core.

Molecular Formula C11H9Br4N3O2
Molecular Weight 534.82 g/mol
CAS No. 905105-89-7
Cat. No. B611406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMCB
CAS905105-89-7
SynonymsTMCB; 
Molecular FormulaC11H9Br4N3O2
Molecular Weight534.82 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br
InChIInChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20)
InChIKeyPHAOTASRLQMKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TMCB (CAS 905105-89-7): A Subunit-Selective Dual CK2/ERK8 Inhibitor for Differentiated Kinase Research


TMCB (4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid; also designated compound 2c, K66, or CK2/ERK8-IN-1) is a synthetic, ATP-competitive, cell-permeable tetrahalogenobenzimidazole derivative that acts as a dual inhibitor of casein kinase 2 (CK2) and extracellular-signal-regulated kinase 8 (ERK8/MAPK15) [1]. It belongs to the broader family of halogenated benzimidazole/benzotriazole CK2 inhibitors that includes TBB and DMAT, but is structurally distinguished by its N1-carboxymethyl and 2-dimethylamino substituents on a tetrabromobenzimidazole core [1]. TMCB is uniquely characterized by quantitative subunit discrimination: it inhibits the CK2α′ catalytic subunit with a Ki of 21 nM, approximately 4-fold more potently than the CK2α subunit (Ki = 83 nM) [1]. This property is not shared by earlier-generation CK2 inhibitors and constitutes a procurement-relevant differentiator for projects requiring isoform-resolved kinase inhibition.

Why TMCB (CAS 905105-89-7) Cannot Be Interchanged with TBB, DMAT, or Other Benzimidazole CK2 Inhibitors


The widely used CK2 inhibitors TBB (4,5,6,7-tetrabromo-1H-benzotriazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) are structurally related to TMCB but differ critically in selectivity profile and subunit discrimination. While DMAT exhibits a potent CK2 Ki of ~40 nM, it also potently inhibits PIM1, PIM2, PIM3, PKD1, HIPK2, and DYRK1a, generating substantial off-target activity that confounds phenotypic interpretation [1]. TBB, though more selective than DMAT, still inhibits PIM1 and PIM3 and shows only modest discrimination between CK2α and CK2α′ catalytic subunits [1]. TMCB was specifically identified from a 68-compound TBB/TBI-derivative screen as one of only seven compounds—and one of two lead compounds (K66 alongside K64)—with markedly improved selectivity, defined by >30-fold windows over the next most inhibited off-target kinase, and additionally provides the unique functional dimension of ERK8 co-inhibition with ERK8-dependent cellular cytotoxicity [1]. Substituting TMCB with TBB, DMAT, or even the clinical-stage CK2 inhibitor silmitasertib (CX-4945) will therefore alter both the kinase inhibition landscape and the resulting cellular phenotype.

Quantitative Head-to-Head Evidence: Where TMCB (905105-89-7) Outperforms Closest Analogs


CK2 Catalytic Subunit Discrimination: TMCB Shows 4-Fold Preference for CK2α′ Over CK2α

TMCB exhibits quantitatively distinct inhibition of the two human CK2 catalytic subunits, a property absent in the earlier inhibitors TBB and DMAT. Against isolated recombinant CK2α, TMCB displays a Ki of 83 nM; against CK2α′, the Ki is 21 nM—a 4-fold selectivity for the α′ subunit [1]. By comparison, TBB shows only modest subunit discrimination, with Ki values ranging from 80 nM to 210 nM across subunits, and DMAT was not characterized for differential subunit affinity in the original selectivity screen [1]. This intra-target selectivity is structurally driven by differences in the ATP-binding pocket between the two isoforms, which share ~90% catalytic domain identity but diverge in their C-terminal regions [1].

CK2 isoform selectivity CSNK2A1 CSNK2A2 subunit-targeted inhibitor

Off-Target Selectivity: TMCB (K66) Displays >30-Fold Selectivity Over PIM1, HIPK2, and DYRK1a, Unlike DMAT

In a systematic screen of 68 TBB/TBI-related compounds tested for discrimination between CK2 and the off-target kinases PIM1, HIPK2, and DYRK1a, TMCB (designated K66) emerged as one of only two lead compounds with markedly improved selectivity [1]. TMCB inhibits CK2 with a Ki of 0.25 μM, while its Ki values for PIM1, DYRK1a, and HIPK2 are 8.65 μM, 11.90 μM, and 15.25 μM, respectively—representing selectivity windows of 34.6-fold, 47.6-fold, and 61-fold over these off-targets [1]. In contrast, DMAT potently inhibits PIM1, PIM2, PIM3, PKD1, HIPK2, and DYRK1a with much narrower selectivity margins, making it unsuitable for experiments requiring clean CK2 attribution [1]. TBB, while more selective than DMAT, still inhibits PIM1 and PIM3 [1]. When profiled against a broader panel of 71 kinases, TMCB displays IC50 >10 μM for all non-CK2/ERK8 kinases tested .

kinase selectivity profiling PIM1 HIPK2 DYRK1a polypharmacology

Dual CK2/ERK8 Inhibition with ERK8-Dependent Functional Cytotoxicity: A Unique Selectivity Gate

TMCB is distinguished from all other CK2 inhibitors in its class by equipotent dual inhibition of CK2 and ERK8 (MAPK15), with IC50 values of 0.50 μM for both kinases . This property creates a built-in functional selectivity gate: TMCB induces dose-dependent cytotoxicity and apoptosis in Jurkat cells at concentrations of 10–50 μM, but this cytotoxicity is selectively manifest in cells that do not express ERK8 . In ERK8-expressing cells, TMCB-mediated CK2 inhibition is functionally buffered by concurrent ERK8 inhibition. In contrast, DMAT and TBB inhibit CK2 without this ERK8-dependent modulation of cytotoxicity, and silmitasertib (CX-4945) is a potent, highly selective CK2 inhibitor with negligible ERK8 activity (CK2α Ki = 0.38–1 nM) [1].

ERK8 MAPK15 dual kinase inhibitor Jurkat apoptosis

Context-Dependent Holoenzyme Potency: TMCB Achieves Ki = 10.1 nM Against Purified CK2α2β2 Holoenzyme

In a whole-cell Autodisplay kinase assay system developed to distinguish CK2 isoform holoenzyme inhibition, TMCB exhibited substantially higher potency against the physiologically relevant tetrameric CK2 holoenzyme than against isolated catalytic subunits. Against purified CK2α2β2 holoenzyme, TMCB yielded a Ki of 10.1 nM—approximately 25-fold more potent than its Ki against the isolated CK2α catalytic subunit (83 nM) [1]. When tested against surface-displayed CK2 isoform holoenzymes, TMCB retained differential affinity: Ki = 31.1 nM for CK2α2β2 versus Ki = 19.6 nM for CK2α′2β2, confirming that the α′ subunit preference is preserved in the holoenzyme context [1]. Comparable holoenzyme Ki data are not available for TBB, DMAT, or silmitasertib in this assay format, limiting cross-study comparison, but the magnitude of the subunit-to-holoenzyme potency shift is notable and may reflect contributions from the regulatory β-subunit interface [1].

CK2 holoenzyme CK2α2β2 CK2α′2β2 whole-cell kinase assay Autodisplay

Computational Evidence: TMCB Forms More Stable Complexes with SARS-CoV-2 Nucleocapsid CTD Than Silmitasertib

In a comparative molecular docking and molecular dynamics (MD) simulation study targeting the C-terminal domain (CTD) of SARS-CoV-2 nucleocapsid (N) protein, TMCB was benchmarked alongside four other antiviral candidates including silmitasertib (CX-4945), the clinical-stage CK2 inhibitor. Among the five drugs, TMCB displayed a binding affinity of -7.05 kcal/mol, ranking third after 4E1RCat (-10.95 kcal/mol) and rapamycin (-8.91 kcal/mol), but ahead of silmitasertib (-7.89 kcal/mol) and sapanisertib (-6.14 kcal/mol) [1]. Critically, comprehensive MD simulation analysis—including RMSD, RMSF, radius of gyration (Rg), hydrogen bond analysis, principal component analysis (PCA), free energy landscape (FEL), and dynamic cross-correlation matrix (DCCM)—indicated that TMCB and 4E1RCat complexes with CTD were more stable than silmitasertib and sapanisertib complexes [1]. Separately, TMCB has been employed alongside silmitasertib as a CK2 inhibitor to disrupt stress granule formation in SARS-CoV-2 interactome studies [2].

SARS-CoV-2 nucleocapsid MD simulation CTD antiviral stress granule

Optimal Application Scenarios for TMCB (CAS 905105-89-7): Where the Evidence Supports Prioritized Procurement


CK2α′-Selective Functional Studies in Neurodegeneration Models

TMCB's 4-fold selectivity for CK2α′ (Ki 21 nM) over CK2α (Ki 83 nM) [1] makes it the preferred CK2 inhibitor for dissecting CK2α′-specific contributions to pathogenesis, particularly in Huntington's disease and related neurodegenerative conditions where CK2α′ upregulation has been specifically implicated. Neither TBB, DMAT, nor silmitasertib provide this subunit-level resolution. TMCB should be used at concentrations informed by its holoenzyme Ki of 10.1 nM (purified CK2α2β2) to 31.1 nM (surface-displayed CK2α2β2) [2], enabling low-dose cellular treatments that minimize off-target kinase engagement.

Chemical Biology Studies Requiring Clean CK2 Phenotype Attribution

For experiments where a cellular phenotype must be unambiguously attributed to CK2 inhibition—such as apoptosis induction, cIAP2 downregulation in HeLa cells , or stress granule disassembly—TMCB's >30-fold selectivity window over PIM1 (Ki 8.65 μM), DYRK1a (Ki 11.90 μM), and HIPK2 (Ki 15.25 μM), combined with IC50 >10 μM against 71 other kinases , provides the cleanest polypharmacology profile among commercially available ATP-competitive CK2 inhibitors. Users should avoid DMAT for these applications due to its broader off-target profile [3]. The ERK8 co-inhibition (IC50 0.50 μM) should be noted and controlled for by including ERK8 expression status as a variable .

SARS-CoV-2 and Viral–Host Interaction Research Involving Stress Granule Modulation

TMCB has been specifically validated as a CK2 inhibitor that disrupts stress granule formation in the context of SARS-CoV-2 N protein interactions [4], and MD simulation data indicate that TMCB forms more stable complexes with the N protein CTD than silmitasertib [5]. For virology groups studying viral subversion of stress granule biology or screening for nucleocapsid assembly inhibitors, TMCB offers an evidence-backed chemical probe that combines CK2/ERK8 inhibition with experimentally demonstrated stress granule disruption capability [4].

CK2 Holoenzyme Pharmacology and Assay Development

The Bollacke et al. (2016) Autodisplay holoenzyme assay provides TMCB with the most extensive holoenzyme-level characterization of any CK2 inhibitor in its class: Ki = 10.1 nM (purified CK2α2β2), 31.1 nM (surface-displayed CK2α2β2), and 19.6 nM (surface-displayed CK2α′2β2) [2]. Researchers developing CK2 holoenzyme-targeted assays, screening for allosteric modulators, or benchmarking ATP-competitive inhibitors against the physiologically relevant tetramer should select TMCB as a reference compound because these holoenzyme Ki values are uniquely available and directly comparable across purified and cell-surface-displayed formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMCB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.